1-propyl-1H-tetrazol-5-amine
Overview
Description
1-propyl-1H-tetrazol-5-amine is a compound with a molecular weight of 127.15 . The IUPAC name for this compound is 1-propyl-1H-tetraazol-5-ylamine .
Molecular Structure Analysis
The InChI code for 1-propyl-1H-tetrazol-5-amine is1S/C4H9N5/c1-2-3-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8)
. This indicates the presence of 4 carbon atoms, 9 hydrogen atoms, and 5 nitrogen atoms in the molecule. Chemical Reactions Analysis
Tetrazoles, including 1-propyl-1H-tetrazol-5-amine, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
1-propyl-1H-tetrazol-5-amine is a solid at room temperature . It is stable under normal temperatures and pressures .Scientific Research Applications
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Medicinal and Pharmaceutical Applications
- Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .
- The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
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Antimicrobial Agents
- Tetrazoles have been used in the design and synthesis of potent antimicrobial agents .
- These agents have been evaluated for their affinity to DNA topoisomerase IV and gyrase, which are essential enzymes in bacterial DNA replication .
- The results of these studies have shown that tetrazoles can be more effective antimicrobials than corresponding thioureas .
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Synthesis of Complex Molecules
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Click Chemistry
- Tetrazoles have been used in click chemistry approaches .
- Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of the desired product .
- The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
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Biochemistry
- Tetrazoles, including 1H-tetrazole, are used for DNA synthesis in biochemistry .
- The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
- Heterocycles of tetrazoles can stabilize the negative charge by delocalization and show corresponding carboxylic acid pKa values .
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Material Science
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Agriculture
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Electronics
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Chemical Synthesis
Safety And Hazards
While the specific safety and hazards information for 1-propyl-1H-tetrazol-5-amine is not available in the retrieved papers, it’s important to handle it with care to avoid exposure and contact with skin and eyes . The MSDS (Material Safety Data Sheet) should be referred for detailed safety and handling instructions .
Future Directions
properties
IUPAC Name |
1-propyltetrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-2-3-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCUYFVAKOESSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277699 | |
Record name | 1-propyl-1H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-1H-tetrazol-5-amine | |
CAS RN |
5340-04-5 | |
Record name | NSC3612 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-propyl-1H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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